Lipophilicity Modulation (LogP) Compared to Non-Fluorinated Analog
The target compound, tert-Butyl (4-amino-3-fluorophenyl)carbamate, exhibits a predicted consensus LogP of 2.15 . Its direct non-fluorinated analog, tert-butyl (4-aminophenyl)carbamate, has a predicted XLogP3 of approximately 1.2 . This increase in lipophilicity (ΔLogP ≈ +0.9) due to the 3-fluoro substituent is critical for optimizing membrane permeability and oral bioavailability of drug candidates derived from this building block [1].
| Evidence Dimension | Lipophilicity (cLogP / Consensus LogP) |
|---|---|
| Target Compound Data | 2.15 (Consensus LogP, calculated average of 5 methods) |
| Comparator Or Baseline | tert-butyl (4-aminophenyl)carbamate: ~1.2 (XLogP3) |
| Quantified Difference | ΔLogP ≈ +0.9 |
| Conditions | In silico prediction using XLOGP3, iLOGP, WLOGP, MLOGP, and SILICOS-IT algorithms ; XLogP3 for comparator |
Why This Matters
A higher LogP value indicates improved passive membrane permeability, a crucial parameter for the design of CNS-penetrant or orally bioavailable drugs, making the fluorinated building block a strategically distinct choice over the non-fluorinated analog.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
